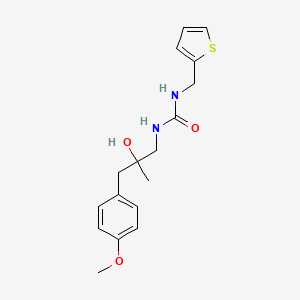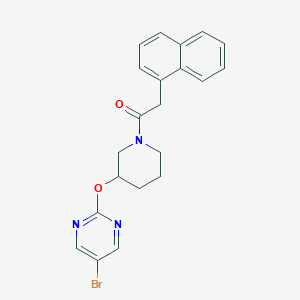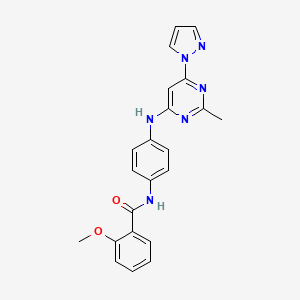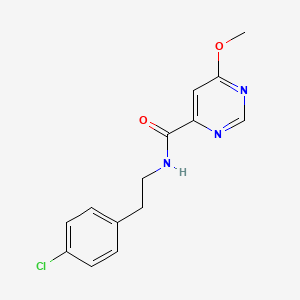
1-(2-Hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-3-(thiophen-2-ylmethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-3-(thiophen-2-ylmethyl)urea, also known as THU, is a synthetic compound that has been developed for its potential use in scientific research applications. THU is a urea derivative that has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been studied extensively. In
科学的研究の応用
Urea Derivatives as Acetylcholinesterase Inhibitors
Urea derivatives, including flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, have been synthesized and assessed for their antiacetylcholinesterase activity. This research aimed to optimize spacer length for better pharmacophoric interaction, indicating potential applications in treating conditions like Alzheimer's disease. Compounds with a linear ethoxyethyl chain showed comparable potency, highlighting the importance of conformational flexibility and proper substitution for high inhibitory activities (Vidaluc et al., 1995).
Metabolites of Designer Drugs
The identification of specific metabolites of designer drugs, such as bk-MBDB and bk-MDEA, in human urine using synthesized standards, reveals significant insights into metabolic pathways. This research could aid in the forensic analysis and understanding of the biotransformation of such compounds (Zaitsu et al., 2009).
Neuropeptide Y5 Receptor Antagonists
The synthesis and evaluation of trisubstituted phenyl urea derivatives as neuropeptide Y5 receptor antagonists highlight the compound's potential as therapeutic agents against obesity and other metabolic disorders. Through structural optimization, compounds with potent in vitro efficacy were identified, offering a foundation for developing new treatments (Fotsch et al., 2001).
Corrosion Inhibition
Research on urea derivatives, such as 1-((4-chlorophenyl)(2-hydroxynaphtalen-1-yl)(phenyl)methyl)urea (CPHU), has demonstrated their effectiveness as corrosion inhibitors for mild steel in acidic solutions. This application is critical in industrial settings to protect metals against corrosive damage, showcasing the versatility of urea compounds in practical applications (Bahrami & Hosseini, 2012).
特性
IUPAC Name |
1-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S/c1-17(21,10-13-5-7-14(22-2)8-6-13)12-19-16(20)18-11-15-4-3-9-23-15/h3-9,21H,10-12H2,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QISGQJSRUALIHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)(CNC(=O)NCC2=CC=CS2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[(4-bromophenyl)sulfanyl]ethyl}-3-methoxybenzenecarboxamide](/img/structure/B2583413.png)
![3-[Benzyl(methyl)amino]-2-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B2583415.png)


![2-{[2-(4-Methoxyphenyl)-6-nitroquinolin-4-yl]oxy}acetamide](/img/structure/B2583424.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride](/img/structure/B2583426.png)
![5-bromo-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-2-furamide](/img/structure/B2583427.png)

![[2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl] 7-methoxy-4,5-dihydrobenzo[g][1]benzothiole-2-carboxylate](/img/structure/B2583429.png)
![1-methyl-1H-imidazo[4,5-c]pyridine-7-carboxylic acid hydrochloride](/img/structure/B2583430.png)

![[4-(4-aminobenzyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetic acid](/img/structure/B2583432.png)

